Peramivir trihydrate

Vue d'ensemble

Description

Synthesis Analysis

Peramivir's synthesis involves several key steps, including the transformation of precursor compounds through 1,3-dipolar cycloaddition reactions and subsequent modifications to incorporate essential functional groups. Notably, innovative synthetic approaches have been developed to improve yields and streamline the production process, highlighting the compound's complex synthesis involving multiple stages and requiring precise control over reaction conditions to achieve the desired product (Jia et al., 2013).

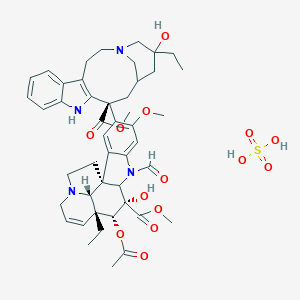

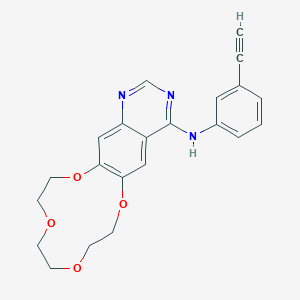

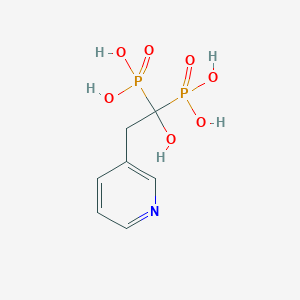

Molecular Structure Analysis

The molecular structure of peramivir trihydrate has been characterized, revealing its tetragonal space group and the presence of twelve partially disordered water molecules per asymmetric unit. This structure facilitates the formation of 1D infinite micelles separated by approximately planar water layers, which undergo a phase transition under specific conditions, such as exposure to X-rays or prolonged storage in air, indicating a structurally complex and sensitive compound (Keller & Krämer, 2007).

Chemical Reactions and Properties

Peramivir engages in various chemical reactions central to its antiviral activity, including the inhibition of the neuraminidase enzyme, which is critical for the release of new virus particles from infected cells. Its efficacy has been attributed to its ability to bind tightly to the neuraminidase enzyme, a property that has been exploited in designing derivatives with improved antiviral activity by altering functional groups to enhance binding affinity and resistance profiles (Wang et al., 2016).

Applications De Recherche Scientifique

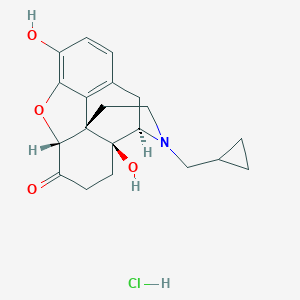

Influenza Neuraminidase Inhibitor

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Peramivir is a potent inhibitor of influenza neuraminidase, and is used clinically to treat influenza infections . The substantial potency of peramivir for its target suggests that similar structures might be useful as lead compounds for designing inhibitors of related viral, mammalian, or bacterial neuraminidases .

- Methods of Application : An examination of previously published X-ray data for the free and bound states of the drug, together with solution-phase NMR, conformational analysis, and DFT calculations .

- Results or Outcomes : Peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site . This previously unrecognized conformational flexibility may be a liability for peramivir itself, or for future applications of the underlying cyclopentane scaffold .

Anti-Cytokine Storm Effects

- Scientific Field : Immunology .

- Summary of Application : Peramivir, an anti-influenza virus drug, exhibits potential anti-cytokine storm effects . Cytokine storm syndrome (CSS) is a critical clinical symptom of severe COVID-19 patients, and the macrophage is recognized as the direct host cell of SARS-CoV-2 and potential drivers of CSS .

- Methods of Application : In the present study, peramivir was identified to reduce TNF-α by partly intervention of NF-κB activity in LPS-induced macrophage model .

- Results or Outcomes : In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury and prolonged the survival time in mice . In human peripheral blood mononuclear cells (hPBMCs), peramivir could also inhibit the release of TNF-α .

Treatment of Influenza

- Scientific Field : Virology .

- Summary of Application : Peramivir is an antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza . It acts as a transition-state analogue inhibitor of influenza neuraminidase, thereby preventing new viruses from emerging from infected cells .

- Methods of Application : Peramivir is approved for intravenous administration . In October 2009, the U.S. Food and Drug Administration (FDA) issued an emergency use authorization (EUA) for the use of peramivir based on safety data from phase I, phase II, and limited phase III trial data .

- Results or Outcomes : On 19 December 2014, the FDA approved peramivir to treat influenza infection in adults .

Development of Isoenzyme-Specific Inhibitors

- Scientific Field : Biochemistry .

- Summary of Application : Peramivir’s previously unrecognized conformational flexibility may be a liability for peramivir itself, or for future applications of the underlying cyclopentane scaffold . This analysis finds a consensus among enzyme-bound conformations of the inhibitor, and suggests that favoring this conformation could be used to develop inhibitors with greater potency or isoform selectivity .

- Methods of Application : An examination of previously published X-ray data for the free and bound states of the drug, together with solution-phase NMR, conformational analysis, and DFT calculations .

- Results or Outcomes : The study concludes that peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site .

Safety And Hazards

Orientations Futures

Peramivir has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . This suggests that peramivir might be a candidate for the treatment of COVID-19 and other infections related to cytokine storm syndrome .

Propriétés

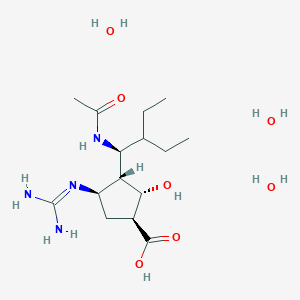

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4.3H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;;;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);3*1H2/t9-,10+,11+,12-,13+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCJKFZFXNIGB-ZBBHRWOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146317 | |

| Record name | Peramivir trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peramivir trihydrate | |

CAS RN |

1041434-82-5 | |

| Record name | Peramivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041434825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7Y7ZR15U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.